

The Pharmacokinetic Profile and Metabolic Fate of N-Desmethylselegiline: A Technical Overview

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Compound of Interest

Compound Name: *N*-Desmethyl selegiline-d5

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This technical guide provides a comprehensive examination of the pharmacokinetics and metabolism of N-Desmethylselegiline, a primary active metabolite of selegiline. Selegiline is a critical therapeutic agent for Parkinson's disease and major depressive disorder. Understanding the metabolic and pharmacokinetic characteristics of N-Desmethylselegiline is paramount for optimizing therapeutic strategies and developing new chemical entities. This document synthesizes available data on its absorption, distribution, metabolism, and excretion, details the experimental methodologies used for its characterization, and visualizes its metabolic pathway and analytical workflows. The deuterated isotopologue, N-Desmethylselegiline-d5, serves as an essential tool in these analytical methods, enabling precise quantification in biological matrices.

Introduction to N-Desmethylselegiline

N-Desmethylselegiline, also known as norselegiline, is a pharmacologically active metabolite of selegiline.^[1] Like its parent compound, it is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters such as dopamine.^[1] The inhibition of MAO-B by N-Desmethylselegiline contributes to the overall therapeutic effect of selegiline by increasing dopaminergic activity in the central nervous system.^[2]

Pharmacokinetics of N-Desmethylselegiline

The pharmacokinetic profile of N-Desmethylselegiline has been characterized in human studies, primarily following the administration of selegiline.

Table 1: Pharmacokinetic Parameters of N-Desmethylselegiline in Humans Following Oral Administration of Selegiline

Parameter	Value	Conditions	Reference
Mean Serum Concentration (steady state)	0.9 ± 0.7 ng/mL	Continuous selegiline therapy in patients with Parkinson's or Alzheimer's disease.	[3]
Mean Serum Concentration (chronic)	7.4 ng/mL	10 mg daily dose of selegiline.	[4]
Elimination Half-Life	2.6 to 11 hours	As a metabolite of selegiline. The half-life increases with continuous use.	[1]
Elimination Half-Life (multiple doses)	3.4 - 5.3 hours	Following 10 mg daily oral selegiline HCl for 8 days in healthy volunteers.	[5]
AUC _T (Day 1)	Not specified, but increased 1.5-fold by Day 8	Following 10 mg daily oral selegiline HCl for 8 days in healthy volunteers.	[5]

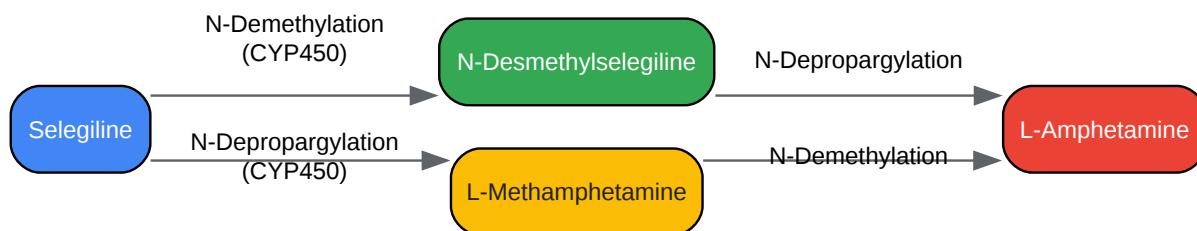
AUC_T: Area under the concentration-time curve over a dosing interval.

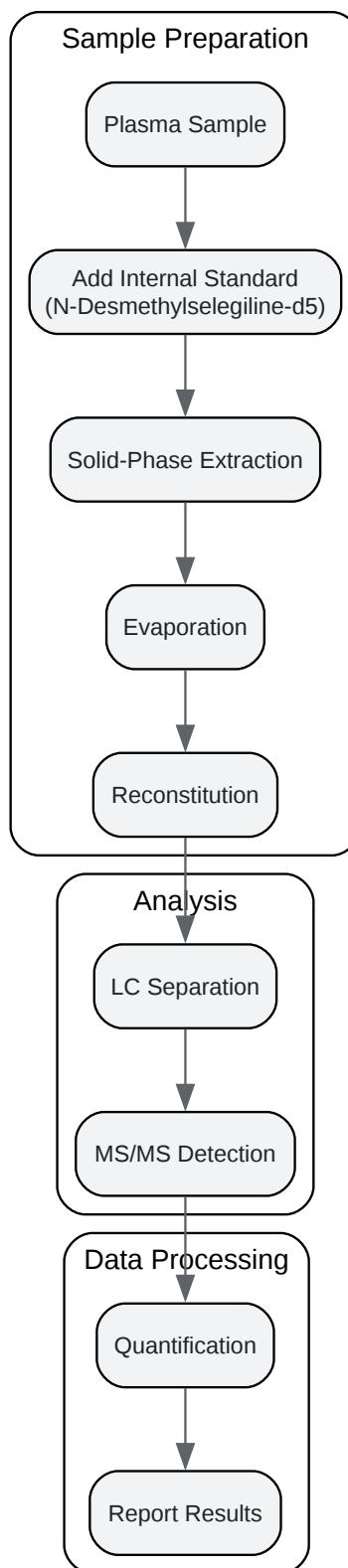
Metabolism of Selegiline and the Formation of N-Desmethylselegiline

Selegiline undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, to form three major active metabolites: N-Desmethylselegiline, L-methamphetamine, and L-amphetamine.^{[2][3]} N-Desmethylselegiline can be further metabolized to L-amphetamine.^[4]

Metabolic Pathway of Selegiline

The following diagram illustrates the metabolic conversion of selegiline to its primary metabolites.



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